N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide
Description
N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide is a synthetic compound featuring a benzothiazole core linked to a methoxy-substituted ethylphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-9-5-3-7-12(14)15(23-2)11-19-17(21)18-20-13-8-4-6-10-16(13)24-18/h3-10,15H,11H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGIKZXBNOAEPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiophenol with α-haloketones to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Antitumor Properties
Research indicates that compounds similar to N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide exhibit promising antitumor activity. For instance, derivatives of benzothiazole have been shown to inhibit the growth of various cancer cell lines, including breast and colorectal cancers. A notable study demonstrated that certain benzothiazole derivatives achieved significant cytotoxicity against human colorectal carcinoma cell lines with IC50 values as low as 4.53 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have indicated that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 1.27 µM against certain bacterial strains . This suggests that this compound may have potential as an antimicrobial agent.
Antioxidative Effects
In addition to its antitumor and antimicrobial properties, the compound has shown antioxidative effects. Research on similar methoxy-substituted compounds revealed enhanced antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This property may contribute to its potential therapeutic applications in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A study focusing on the synthesis and evaluation of N-substituted benzothiazole derivatives highlighted the anticancer potential of compounds structurally related to this compound. The findings revealed that specific derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of various benzothiazole derivatives against a range of pathogens. The study found that certain compounds displayed significant activity against resistant strains of bacteria, suggesting that this compound could be developed into an effective antimicrobial agent .
Summary Table of Biological Activities
| Activity Type | Effect | IC50/MIC Values |
|---|---|---|
| Antitumor | Cytotoxicity in cancer cell lines | 4.53 μM (breast cancer) |
| Antimicrobial | Inhibition of bacterial growth | MIC = 1.27 µM |
| Antioxidative | Enhanced antioxidative capacity | Compared favorably to BHT |
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Methoxyphenyl)Acetamide (EP3348550A1)
- Structural Similarities : Both compounds contain a benzothiazole ring and a 2-methoxyphenyl group.
- Key Differences :
- Pharmacological Implications: Trifluoromethyl groups are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier.
25X-NBOMe Series (e.g., 25I-NBOMe)
- Structural Similarities : Shared 2-methoxyphenyl group and ethanamine-derived backbone.
- Key Differences: Core Structure: NBOMes feature a 2,5-dimethoxyphenethylamine scaffold, whereas the target compound replaces the amine with a benzothiazole carboxamide. Bioactivity: NBOMes are potent 5-HT2A receptor agonists with hallucinogenic effects , while the benzothiazole carboxamide’s activity remains uncharacterized but may diverge due to reduced basicity and altered receptor interactions.
N-{2-[(2,3-Dihydro-1,4-Benzodioxin-6-ylcarbonyl)Amino]Ethyl}-1,3-Benzothiazole-2-Carboxamide (STL155042)
- Structural Similarities : Both compounds share a benzothiazole-2-carboxamide core and ethyl linker.
- Key Differences: Substituents: STL155042 incorporates a dihydrobenzodioxin ring, which increases electron density and steric bulk compared to the methoxyphenyl group in the target compound. Physicochemical Properties: STL155042 has a topological polar surface area (TPSA) of 118 Ų and two hydrogen-bond donors , similar to the target compound. However, the dihydrobenzodioxin may improve oxidative stability.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Similarities : Both contain a carboxamide group and methoxy/hydroxy substituents.
- Functional Groups: The hydroxyl and dimethyl groups in the comparator may limit bioavailability compared to the methoxyethyl group in the target compound .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through various methods including:
- Knoevenagel Condensation : This method has been widely utilized for the formation of benzothiazole derivatives.
- Molecular Hybridization Techniques : These techniques allow for the combination of different pharmacophores to enhance biological activity.
Recent studies have highlighted that modifications at the C-2 position of benzothiazoles can significantly influence their biological properties .
Anti-Tubercular Activity
Research indicates that compounds related to benzothiazole exhibit promising anti-tubercular effects. For instance, several derivatives have shown significant inhibitory concentrations (IC50) against Mycobacterium tuberculosis. The following table summarizes the anti-tubercular activity of various synthesized benzothiazole derivatives:
| Compound | IC50 (μM) | MIC (μM) | Inhibition (%) |
|---|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 | 98 |
| 7b | NT | 0.32 | 95 |
| 7c | NT | 0.32 | 93 |
| INH | 0.2 | NT | - |
The compound this compound has been evaluated for its anti-tubercular activity, showing moderate efficacy compared to standard drugs like Isoniazid (INH) .
Anticancer Activity
In addition to its anti-tubercular properties, this compound has also been investigated for its anticancer potential. Studies have demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Induction of Apoptosis : Some derivatives trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Cycle Progression : Compounds have been shown to arrest the cell cycle at specific phases, thereby preventing tumor growth.
The presence of methoxy groups in the structure has been correlated with enhanced selectivity and reduced toxicity towards normal cells .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Anti-Tubercular Activity : A study conducted on various benzothiazole derivatives found that modifications at the C-6 position significantly enhanced their potency against M. tuberculosis. The results indicated that compounds with electron-donating groups exhibited better activity .
- Anticancer Evaluation : In vitro studies on human cancer cell lines demonstrated that this compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner. The effectiveness was attributed to its ability to interfere with critical signaling pathways involved in cell survival .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Mycolic Acid Synthesis : Similar to other anti-tubercular agents, it may inhibit enzymes involved in mycolic acid biosynthesis, crucial for the bacterial cell wall integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis and reduced proliferation.
Q & A
Q. What are the standard synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,3-benzothiazole-2-carboxamide?
Methodological Answer: The synthesis typically involves three key steps:
Formation of the benzothiazole core : React 2-aminothiophenol with methoxybenzaldehyde under oxidizing conditions (e.g., iodine or H₂O₂) to yield 2-amino-6-methoxybenzothiazole .
Coupling with the methoxyphenyl ethyl group : Alkylate the benzothiazole intermediate with 2-(2-methoxyphenyl)ethyl bromide using a base (e.g., K₂CO₃) in DMF at 60–80°C .
Carboxamide formation : React the alkylated product with 1,3-benzothiazole-2-carbonyl chloride in the presence of triethylamine (TEA) as a base in anhydrous dichloromethane .
Q. Key Reagents :
- Oxidizing agents (H₂O₂, iodine)
- Alkylating agents (2-(2-methoxyphenyl)ethyl bromide)
- Coupling bases (K₂CO₃, TEA)
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Anticancer Activity : MTT assay using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer: Contradictions often arise from:
- Variability in purity : Validate purity via HPLC and NMR before testing .
- Assay conditions : Standardize protocols (e.g., cell density, incubation time) across labs.
- Structural analogs : Compare activity with derivatives (e.g., replacing methoxy groups with halogens) to identify SAR trends .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
Q. What strategies optimize the yield of the carboxamide coupling step?
Methodological Answer:
- Catalyst screening : Test coupling agents like HATU or EDCI/HOBt for improved efficiency .
- Solvent optimization : Compare DCM, THF, and DMF for solubility and reaction kinetics.
- Temperature control : Conduct reactions at 0°C (slow addition) or room temperature to minimize side products .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. How to investigate the mechanism of action using computational and experimental approaches?
Methodological Answer:
Computational Docking : Use AutoDock Vina to model binding to 5-HT₁A receptors or kinases. Validate poses with molecular dynamics simulations .
In Vitro Target Validation :
- CRISPR knock-down : Silence candidate targets (e.g., EGFR) and measure compound efficacy loss .
- Western Blotting : Assess phosphorylation levels of downstream signaling proteins (e.g., ERK1/2) .
In Vivo PET Imaging : Use radiolabeled analogs (e.g., ¹⁸F-Mefway) to map receptor distribution in animal models .
Q. How to address solubility challenges in biological assays?
Methodological Answer:
Q. What analytical methods differentiate stereoisomers or polymorphs of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- X-ray Crystallography : Determine crystal packing and hydrogen-bonding patterns .
- DSC/TGA : Analyze thermal stability and polymorph transitions (melting points: 160–165°C) .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in anticancer assays.
Resolution Steps :
Verify compound integrity (HPLC/NMR).
Standardize cell passage number and culture conditions.
Compare with positive controls (e.g., doxorubicin).
Perform dose-response curves in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
